A series of urea and thiourea derivatives containing the benzimidazole group, including 4-(1H-Benzo[d]imidazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide (5d), were synthesized and characterized as potential anticancer agents. [] While the specific synthesis method for 4-(1H-Benzo[d]imidazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide was not described in detail, the general synthesis of the urea derivatives involved reacting substituted phenylcarbamoyl chlorides with various amines, including 1-(2-aminoethyl)-1H-benzo[d]imidazol-2-amine. []
4-(1H-Benzo[d]imidazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide (5d) was investigated for its in vitro anticancer activity against two breast cancer cell lines: MDA-MB-231ER(-)/PR(-) and MCF-7ER(+)/PR(+). [] It showed higher cytotoxicity in the MCF-7 cell line with an IC50 value of 48.3 µM compared to the MDA-MB-231 cell line. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6